1-(Benzo[b]thiophen-5-yl)ethanone
Overview
Description
1-(Benzo[b]thiophen-5-yl)ethanone is a chemical compound with the molecular formula C10H8OS and a molecular weight of 176.24 . It is a yellow to brown solid at room temperature .
Synthesis Analysis
A novel series of 1-(benzo[b]thiophen-2-yl)ethanone analogues were prepared and evaluated for enhancing BMP-2 expression . Another study investigated the bioreduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone for the production of enantiomerically pure (S)-1-(1,3-benzodioxal-5-yl) ethanol .Molecular Structure Analysis
The InChI code for 1-(Benzo[b]thiophen-5-yl)ethanone is 1S/C10H8OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 304.5±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Chemical Reactions Analysis
The biocatalytic asymmetric reduction of prochiral ketones is a significant transformation in organic chemistry as chiral carbinols are biologically active molecules and may be used as precursors of many drugs .Physical And Chemical Properties Analysis
1-(Benzo[b]thiophen-5-yl)ethanone has a molar refractivity of 52.5±0.3 cm3, a polar surface area of 45 Å2, a polarizability of 20.8±0.5 10-24 cm3, a surface tension of 47.5±3.0 dyne/cm, and a molar volume of 144.6±3.0 cm3 .Scientific Research Applications
Anti-Osteoporosis Agents
1-(Benzo[b]thiophen-5-yl)ethanone and its analogues have shown potential in enhancing BMP-2 expression, which is significant in bone formation and repair. These compounds have demonstrated a potent effect in enhancing BMP-2 expression in vitro. Notably, specific compounds produced a dose-dependent increase in bone histology and histomorphometry, effectively reducing bone defects induced by ovariectomy in an ovariectomized rat model. This suggests their potential as novel anti-osteoporosis agents (Liu et al., 2009).
Anticancer Properties
Certain hydroxyl-containing benzo[b]thiophene analogs, such as 1-(3-hydroxybenzo[b]thiophen-2-yl)ethanone, have shown selectivity towards laryngeal cancer cells. These compounds enhance antioxidant enzyme activity and reduce ROS production, which correlates with their antiproliferative effect in laryngeal cancer cells. Additionally, they induce apoptosis and arrest cells in the Sub-G1 phase, indicating a potential role in cancer therapy (Haridevamuthu et al., 2023).
Synthesis of Polyheterocyclic Compounds
1-(Benzo[b]thiophen-5-yl)ethanone and its analogues play a critical role in the synthesis of polyheterocyclic compounds, such as 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones. These compounds are obtained through photoinduced direct oxidative annulation, providing access to functionally diverse polyheterocyclic structures (Zhang et al., 2017).
Neuroprotective Effects
(1R)-1-Benzo[b]thiophen-5-yl-2-[2-(diethylamino)ethoxy]ethan-1-ol hydrochloride, a derivative of 1-(Benzo[b]thiophen-5-yl)ethanone, has shown protective effects against sodium nitroprusside-induced cytotoxicity in cultured rat astrocytes. This suggests its potential application as a neuroprotective agent (Phuagphong et al., 2004).
Safety And Hazards
properties
IUPAC Name |
1-(1-benzothiophen-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPSYIWSZQVHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559324 | |
Record name | 1-(1-Benzothiophen-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[b]thiophen-5-yl)ethanone | |
CAS RN |
1128-88-7 | |
Record name | 1-(1-Benzothiophen-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-benzothiophen-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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